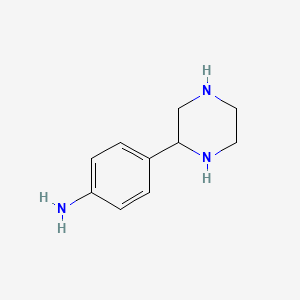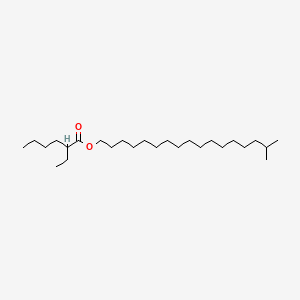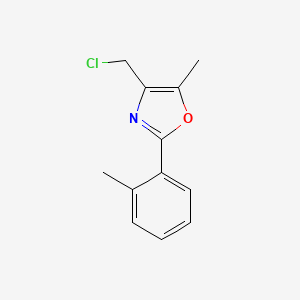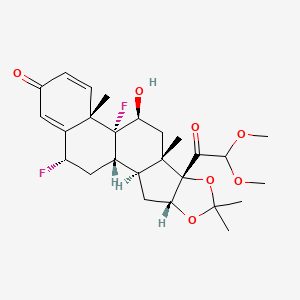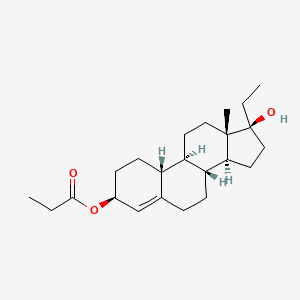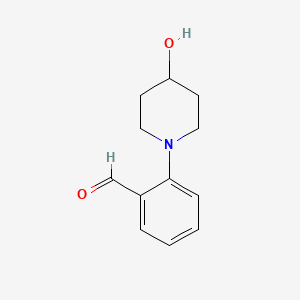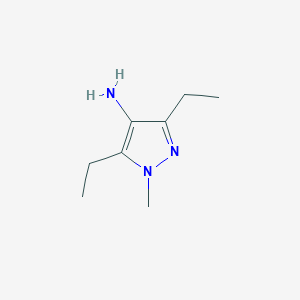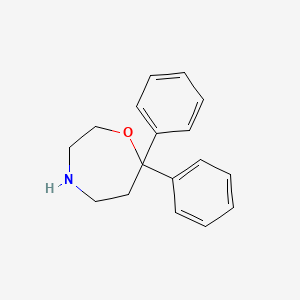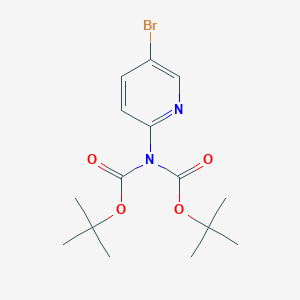
2-(N,N-DiBOC-Amino)-5-bromopyridine
描述
2-(N,N-DiBOC-Amino)-5-bromopyridine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 5-position and a di-tert-butoxycarbonyl (DiBOC) protected amino group at the 2-position. The DiBOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-DiBOC-Amino)-5-bromopyridine typically involves the protection of the amino group with di-tert-butyl dicarbonate (Boc2O) followed by bromination of the pyridine ring. The general steps are as follows:
Protection of the Amino Group: The amino group is protected by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate. This reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Bromination: The protected amino pyridine is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction is usually performed in an organic solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(N,N-DiBOC-Amino)-5-bromopyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Deprotection Reactions: The DiBOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, solvents (e.g., dichloromethane).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution Reactions: Various substituted pyridines depending on the nucleophile used.
Deprotection Reactions: 2-amino-5-bromopyridine.
Coupling Reactions: Biaryl or vinyl-pyridine derivatives.
科学研究应用
2-(N,N-DiBOC-Amino)-5-bromopyridine is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds and probes for studying biological processes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(N,N-DiBOC-Amino)-5-bromopyridine primarily involves its role as a protected intermediate in organic synthesis. The DiBOC group protects the amino functionality, allowing selective reactions at other positions on the molecule. Upon deprotection, the free amine can participate in further chemical transformations. The bromine atom serves as a reactive site for substitution or coupling reactions, enabling the formation of diverse derivatives.
相似化合物的比较
2-(N,N-DiBOC-Amino)-5-bromopyridine can be compared with other similar compounds such as:
2-(N,N-DiBOC-Amino)-3-bromopyridine: Similar structure but with the bromine atom at the 3-position, leading to different reactivity and applications.
2-(N,N-DiBOC-Amino)-4-bromopyridine:
2-(N,N-DiBOC-Amino)-6-bromopyridine: Bromine atom at the 6-position, offering unique reactivity patterns compared to the 5-bromo derivative.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for particular synthetic applications.
属性
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-8-7-10(16)9-17-11/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZDKRYPXHWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60595028 | |
| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209959-28-4 | |
| Record name | Di-tert-butyl (5-bromopyridin-2-yl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60595028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



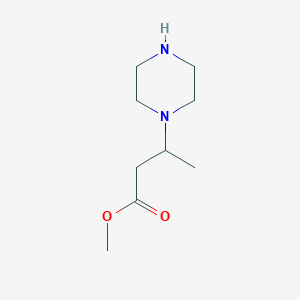
![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)
